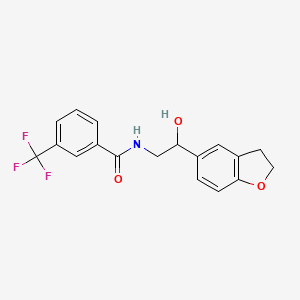

N-(5-chloro-2-hydroxyphenyl)-5-ethyl-2-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

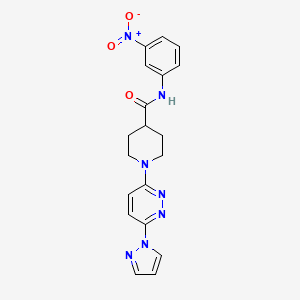

The compound “N-(5-chloro-2-hydroxyphenyl)-5-ethyl-2-methoxybenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (SO2NH2). They are widely used in medicine, particularly as antibiotics .

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring substituted with a sulfonamide group, a chlorine atom, a hydroxyl group, an ethyl group, and a methoxy group . The exact structure would depend on the positions of these substituents on the benzene ring.Chemical Reactions Analysis

Sulfonamides can participate in a variety of chemical reactions. They can act as bases, forming salts with acids. They can also undergo hydrolysis, particularly under acidic or alkaline conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Sulfonamides are generally solid at room temperature, and many are soluble in water .Applications De Recherche Scientifique

Crystal and Molecular Structure Analysis

The compound has been used in the study of crystal and molecular structures . It has been co-crystallized with 3,5-dinitrobenzoic acid, and the resulting structures have been analyzed using X-ray diffraction, IR, mp, and elemental analysis . The study of these structures can provide valuable insights into the properties and potential applications of the compound .

Supramolecular Synthesis

The compound has been involved in supramolecular synthesis, which exploits hydrogen-bonding and other types of non-covalent interactions to build supramolecular systems . This can lead to the creation of interesting topological structures such as one-dimensional (1-D) tapes, two-dimensional (2-D) sheets, and three-dimensional (3-D) networks .

Antioxidant Activity

Derivatives of the compound have shown significant antioxidant activity . For example, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one has been tested to be 1.5 times higher than that of a well-known antioxidant ascorbic acid . Another derivative, 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one, has shown 1.35 times higher antioxidant activity than that of vitamin C .

Suzuki–Miyaura Coupling

While not directly mentioned in the search results, the compound could potentially be used in Suzuki–Miyaura coupling reactions . This is a type of cross-coupling reaction used in organic chemistry to form carbon-carbon bonds. The reaction involves the coupling of a boronic acid with a halide (or triflate) catalyzed by a palladium(0) complex .

Mécanisme D'action

Mode of Action

It’s known that the compound forms hydrogen bonds and other non-covalent associations, which could influence its interaction with its targets . These interactions could lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

The compound’s ability to form hydrogen bonds and other non-covalent associations suggests it could influence a variety of biochemical pathways . The downstream effects of these interactions would depend on the specific pathways and targets involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(5-chloro-2-hydroxyphenyl)-5-ethyl-2-methoxybenzenesulfonamide. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .

Orientations Futures

Propriétés

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-5-ethyl-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO4S/c1-3-10-4-7-14(21-2)15(8-10)22(19,20)17-12-9-11(16)5-6-13(12)18/h4-9,17-18H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHMAGLZJKFCKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-hydroxyphenyl)-5-ethyl-2-methoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-methylbenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2380342.png)

![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/no-structure.png)

![N-(5-benzyl-1,3-thiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2380351.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2380352.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2380358.png)